N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide

Physicochemical profiling Drug-likeness Screening library selection

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide (CAS 1789160-44-6; molecular formula C₁₇H₁₉NO₅S; molecular weight 349.4 g/mol) is a synthetic small molecule belonging to the benzofuran sulfonamide class. The compound features a 2,3-dihydrobenzofuran core linked via a methylene spacer to a 2,5-dimethoxybenzenesulfonamide moiety, combining a privileged heterocyclic scaffold with a sulfonamide pharmacophore that is well-precedented in medicinal chemistry for modulating enzyme targets such as carbonic anhydrases, phosphodiesterases, and matrix metalloproteinases.

Molecular Formula C17H19NO5S
Molecular Weight 349.4
CAS No. 1789160-44-6
Cat. No. B2817568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide
CAS1789160-44-6
Molecular FormulaC17H19NO5S
Molecular Weight349.4
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2COC3=CC=CC=C23
InChIInChI=1S/C17H19NO5S/c1-21-13-7-8-16(22-2)17(9-13)24(19,20)18-10-12-11-23-15-6-4-3-5-14(12)15/h3-9,12,18H,10-11H2,1-2H3
InChIKeyMFAMIKLYYQQJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide (CAS 1789160-44-6): Structural Identity and Class Context for Procurement Decisions


N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide (CAS 1789160-44-6; molecular formula C₁₇H₁₉NO₅S; molecular weight 349.4 g/mol) is a synthetic small molecule belonging to the benzofuran sulfonamide class [1]. The compound features a 2,3-dihydrobenzofuran core linked via a methylene spacer to a 2,5-dimethoxybenzenesulfonamide moiety, combining a privileged heterocyclic scaffold with a sulfonamide pharmacophore that is well-precedented in medicinal chemistry for modulating enzyme targets such as carbonic anhydrases, phosphodiesterases, and matrix metalloproteinases [2]. First registered in PubChem on 2016-01-18, this compound is primarily available through screening library suppliers and has not yet been the subject of dedicated peer-reviewed pharmacological studies [1].

Why Generic Substitution of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide Fails: Structural Nuances That Drive Differentiated Selection


Benzofuran sulfonamides are not interchangeable. The specific substitution pattern on the benzenesulfonamide ring, the oxidation state of the benzofuran core (dihydro vs. aromatic), and the nature of the linker between these two moieties collectively dictate target engagement, physicochemical properties, and ultimately biological outcome [1]. For this compound, the 2,5-dimethoxy substitution on the benzenesulfonamide ring introduces distinct electronic and steric properties compared to halogenated or unsubstituted analogs, while the 2,3-dihydrobenzofuran (as opposed to fully aromatic benzofuran) alters ring geometry, conformational flexibility, and metabolic susceptibility [2]. Even among close analogs such as N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide or 4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide, differences in hydrogen-bonding capacity, lipophilicity, and electronic distribution can produce divergent screening outcomes that cannot be predicted without compound-specific data [1].

Quantitative Differentiation Evidence for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide: Head-to-Head and Class-Level Data


Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile vs. Halogenated Analogs

The 2,5-dimethoxy substitution pattern on the benzenesulfonamide ring confers a distinct physicochemical signature compared to halogenated or electron-withdrawing analogs. Based on PubChem-computed properties, this compound has a higher hydrogen bond acceptor count (6 HBA) relative to mono-halogenated analogs such as N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide (approximately 4 HBA), while maintaining a comparable topological polar surface area (tPSA ~82–85 Ų) [1]. These differences in hydrogen-bonding capacity directly influence aqueous solubility, permeability, and protein-binding potential in screening cascades [2].

Physicochemical profiling Drug-likeness Screening library selection

Structural Topology Differentiation: 2,3-Dihydrobenzofuran vs. Fully Aromatic Benzofuran Core Geometry

The saturated C2–C3 bond in the 2,3-dihydrobenzofuran core generates a non-planar, puckered five-membered ring, in contrast to the flat aromatic benzofuran scaffold. This results in a different spatial orientation of the 3-substituent relative to the fused benzene ring. In N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide, the dihydrobenzofuran ring adopts an envelope conformation with the 3-methylene substituent occupying a pseudo-equatorial position, whereas in aromatic benzofuran analogs (e.g., N-[2-(benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethoxybenzenesulfonamide, CAS 2034292-65-2), the substituent lies within the ring plane [1]. This conformational difference alters the vector of the sulfonamide pharmacophore by approximately 60° relative to the benzofuran plane and introduces an additional sp³ center that may be exploited for favorable hydrophobic packing in protein binding sites [2].

Conformational analysis Scaffold diversity Medicinal chemistry

Class-Level Biological Precedence: Antiproliferative Activity of Benzofuransulfonamide Scaffolds

While no direct biological data exist for the target compound, the benzofuransulfonamide scaffold class has demonstrated quantifiable antiproliferative activity. In a 2011 study by Yang et al., the benzofuransulfonamide hit compound 1a exhibited broad-spectrum antiproliferative activity across a panel of tumor cell lines, and its optimized analog 1h achieved an IC₅₀ of 4.13 μM against NCI-H460 non-small-cell lung cancer cells, comparable to the positive control cisplatin (IC₅₀ = 4.52 μM) [1]. Although these compounds bear a benzofuran-2-sulfonamide rather than a 2,3-dihydrobenzofuran-3-methyl-sulfonamide architecture, the shared pharmacophoric elements (benzofuran/benzene-sulfonamide) provide a precedent for biological relevance [1]. The 2,5-dimethoxy substitution present in the target compound has been independently associated with enhanced biological activity in related sulfonamide series, attributed to improved target complementarity and favorable physicochemical properties [2].

Antiproliferative activity Cancer cell lines Benzofuran sulfonamide

Chemical Diversity Positioning: Methylene-Linked Dihydrobenzofuran Sulfonamide vs. Directly Linked or Hydrazide-Linked Analogs

The methylene (-CH₂-) linker between the dihydrobenzofuran core and the sulfonamide nitrogen in the target compound represents a distinct connectivity motif within benzofuran sulfonamide chemical space. This contrasts with directly N-linked benzofuransulfonamides (sulfonamide attached directly to the benzofuran ring) and hydrazide/hydrazine-linked analogs reported as selective carbonic anhydrase IX/XII inhibitors [1]. The single sp³ methylene provides conformational flexibility while maintaining a short, rigid path between the two ring systems—potentially enabling induced-fit binding interactions that are geometrically inaccessible to directly linked or longer-linker analogs [2]. This linker type is underrepresented in published benzofuran sulfonamide SAR studies, positioning the target compound as a valuable probe for linker dependency analysis [2].

Chemical diversity Linker chemistry Screening library design

Optimal Research and Procurement Application Scenarios for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide


Diversity-Oriented Screening Library Augmentation with Non-Planar Benzofuran Sulfonamides

For screening collections seeking to expand three-dimensional chemical space coverage, this compound offers a 2,3-dihydrobenzofuran core with a non-planar envelope conformation—a topological feature underrepresented in commercial libraries dominated by flat aromatic benzofurans. Its inclusion in diversity sets can increase scaffold-based hit discovery rates by sampling binding pockets inaccessible to planar analogs [1].

Linker SAR Probe in Benzofuran Sulfonamide Lead Optimization Programs

In medicinal chemistry campaigns exploring benzofuransulfonamide-based inhibitors (e.g., carbonic anhydrase, phosphodiesterase, or antitumor targets), this compound serves as a linker-length control. Its single methylene spacer provides a reference point for assessing the impact of linker elongation, truncation, or functionalization on potency, selectivity, and pharmacokinetic properties [2].

Antiproliferative Secondary Screening Following Class-Level Hit Validation

Following identification of antiproliferative benzofuransulfonamide hits such as compound 1a/1h (Yang et al., 2011), this compound can be procured as a structurally distinct follow-up molecule. Its 2,5-dimethoxy substitution and dihydrobenzofuran core enable exploration of substitution-dependent activity cliffs and may reveal differential selectivity profiles across tumor cell line panels [1].

Physicochemical Property Benchmarking for Sulfonamide-Containing Probe Molecules

With a computed XLogP3 of approximately 2.7, molecular weight of 349.4 Da, and 6 hydrogen bond acceptors, this compound resides within favorable drug-like property space. It can serve as a physicochemical comparator when profiling novel sulfonamide analogs, particularly for assessing how methoxy substitution patterns on the benzenesulfonamide ring modulate solubility, permeability, and metabolic stability relative to halogenated or unsubstituted counterparts [1].

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